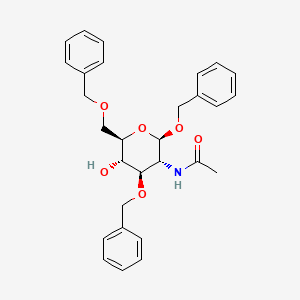2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside
CAS No.:
Cat. No.: VC13491163
Molecular Formula: C29H33NO6
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C29H33NO6 |
|---|---|
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-,29-/m1/s1 |
| Standard InChI Key | JUMIDJUZUBPQHV-HWVUQVAQSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
| SMILES | CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside is a modified monosaccharide derivative of β-D-glucopyranose. Its structure features three benzyl ether groups at the 1-, 3-, and 6-positions, an acetamido group (-NHCOCH<sub>3</sub>) at the 2-position, and a deoxygenated 2-carbon backbone. The benzyl groups serve as protective moieties, rendering the molecule stable under acidic and basic conditions during synthetic procedures .
Stereochemical Configuration
The β-D-configuration at the anomeric carbon (C1) is preserved, as confirmed by nuclear magnetic resonance (NMR) studies of related benzyl-protected glucopyranosides . The 2-deoxy modification eliminates stereochemical complexity at C2, while the acetamido group introduces a planar, hydrogen-bond-capable moiety critical for downstream biological interactions .
Synthesis and Manufacturing
The synthesis of 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside involves multi-step regioselective protection, deoxygenation, and functionalization. Key methodologies are extrapolated from peer-reviewed protocols for analogous compounds .
Stepwise Synthetic Route
-
Benzyl Protection:
Initial benzylation of D-glucose employs benzyl bromide (BnBr) under alkaline conditions (e.g., NaH/DMF) to install ether groups at the 1-, 3-, and 6-positions. Selective protection requires temporary masking of reactive hydroxyls, often achieved via transient silyl ethers or acetals . -
2-Deoxygenation:
The 2-hydroxyl group is replaced via a radical deoxygenation strategy. Thiocarbonate formation (using CS<sub>2</sub>/I<sub>2</sub>), followed by tributyltin hydride (Bu<sub>3</sub>SnH)-mediated reduction, yields the 2-deoxy intermediate . -
Acetamido Functionalization:
Reductive amination introduces the acetamido group. Treatment with ammonium acetate and sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol facilitates selective amination at C2, followed by acetylation (Ac<sub>2</sub>O) to yield the final product .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors enhance yield (reported >75% for benzylation steps) , while catalytic hydrogenation replaces stoichiometric reagents for benzyl group removal in downstream applications.
Applications in Carbohydrate Chemistry
Glycosylation Reactions
The compound acts as a glycosyl donor in oligosaccharide assembly. Its benzyl groups enable chemoselective deprotection (e.g., via hydrogenolysis), allowing sequential glycosylation. For instance, coupling with thioglycoside acceptors under NIS/AgOTf activation yields β-linked disaccharides .
Drug Discovery
Derivatives of this compound are explored as mimetics of bacterial cell wall components (e.g., peptidoglycan fragments). Structural analogs exhibit inhibitory activity against penicillin-binding proteins (PBPs), suggesting potential as antibiotics .
Bioconjugation
The acetamido group facilitates site-specific modification via NHS ester chemistry, enabling covalent attachment to proteins or fluorescent probes. Such conjugates are tools for studying carbohydrate-protein interactions in immune recognition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume